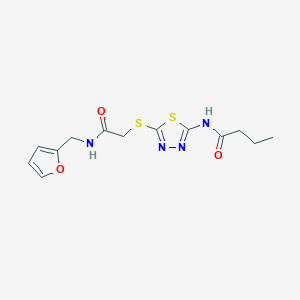

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

描述

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a 1,3,4-thiadiazole derivative characterized by a furan-2-ylmethyl-substituted amide moiety linked via a thioether bridge to the thiadiazole core. The butyramide group at the 2-position of the thiadiazole ring introduces a four-carbon aliphatic chain, distinguishing it from shorter-chain analogs (e.g., acetamide derivatives).

属性

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S2/c1-2-4-10(18)15-12-16-17-13(22-12)21-8-11(19)14-7-9-5-3-6-20-9/h3,5-6H,2,4,7-8H2,1H3,(H,14,19)(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQIFTMPRHYWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethylamine with 2-oxoethyl thiol under specific conditions to form an intermediate. This intermediate is then reacted with 1,3,4-thiadiazole-2-yl butyramide under controlled conditions to yield the final product. The reactions are often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for producing amide derivatives containing furan rings. This method offers the advantages of reduced reaction times and improved yields .

化学反应分析

Types of Reactions

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The thiadiazole ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can yield alcohols or amines .

科学研究应用

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide, also known as N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide, is a complex organic compound that is characterized by a thiadiazole ring, a furan moiety, and a unique amide structure. Preliminary studies suggest that this compound has significant biological activity, particularly in medicinal applications targeting specific biological pathways related to disease mechanisms.

Structural and Chemical Properties

The molecular formula of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is C14H18N4O3S2, and it has a molecular weight of 354.44.

Potential Applications

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is noted for its potential role in:

*Targeting specific biological pathways related to disease mechanisms.

*Exhibiting significant biological activity.

Related Compounds

Other related compounds and their potential applications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(benzothiazolyl)) | Contains benzothiazole moiety | Anticancer properties |

| N-(5-(thiazolyl)) | Features thiazole instead of thiadiazole | Antimicrobial activity |

| N-(5-(oxadiazolyl)) | Oxadiazole ring present | Potential anti-inflammatory effects |

作用机制

The mechanism of action of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets. The furan and thiadiazole rings are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The evidence highlights several 1,3,4-thiadiazole derivatives with variations in substituents, enabling a comparison of physicochemical properties:

- Yield Trends : Bulky substituents (e.g., benzylthio in 5h) correlate with higher yields (88%), likely due to improved stability during synthesis. The target compound’s furan-2-ylmethyl group, being moderately bulky, may similarly favor synthetic efficiency .

- Melting Points : Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e and 5j) increase melting points (132–140°C) compared to benzylthio derivatives (133–135°C). The target’s furan moiety, with electron-rich oxygen, may lower melting points relative to chlorinated analogs .

Bioactivity Comparisons

- Anticancer Activity: Sulfonamide-containing thiadiazoles (e.g., compounds 4a–g, 6a–g in ) exhibit anticancer activity via carbonic anhydrase inhibition.

- Antioxidant and Cytotoxic Effects : Derivatives with aromatic substituents (e.g., benzylthio in 5h) show free radical scavenging and antimitotic activity. The furan ring in the target compound could enhance radical scavenging due to its conjugated π-system .

Structural and Functional Distinctions

Heterocyclic Core Modifications

- Thiadiazole vs.

- Furan vs. Benzene : The furan ring introduces oxygen-mediated polarity, improving aqueous solubility compared to purely aromatic substituents (e.g., benzyl in 5h). However, reduced aromaticity may decrease stability under acidic conditions .

Pharmacokinetic Implications

- Metabolic Sites : The furan ring may undergo oxidative metabolism, whereas chlorinated analogs (e.g., 5e, 5j) resist degradation, leading to longer half-lives .

生物活性

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the furan group and the butyramide linkage contributes to its unique chemical properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, 2-amino-1,3,4-thiadiazole derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like itraconazole .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 32.6 | Antibacterial |

| Compound B | 47.5 | Antifungal |

Anticancer Activity

This compound and its analogs have been evaluated for anticancer properties. Studies indicate that compounds containing the thiadiazole ring can inhibit cancer cell proliferation by targeting DNA replication processes. For example, compounds with IC50 values less than 10 µM have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

| Cell Line | IC50 (µg/mL) | Compound |

|---|---|---|

| MCF-7 | 0.28 | Thiadiazole Derivative |

| A549 | 0.52 | Thiadiazole Derivative |

The mechanisms underlying the biological activity of thiadiazole derivatives are diverse:

- Inhibition of DNA/RNA Synthesis : Many thiadiazole compounds interfere with nucleic acid synthesis, crucial for cancer cell proliferation .

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells without affecting normal cells .

- Enzyme Inhibition : Some compounds act as inhibitors of key enzymes involved in tumorigenesis, such as phosphodiesterase and carbonic anhydrase .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

- Study on HepG2 Cells : A derivative exhibited an IC50 value of 4.37 µM against HepG2 liver cancer cells, demonstrating strong anticancer potential .

- MTT Assay Results : Various thiadiazole derivatives were tested using MTT assays across multiple cancer cell lines, revealing a consistent pattern of cytotoxicity correlating with structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。